3-(3-Bromophenyl)-4'-carboethoxypropiophenone
Overview
Description
3-(3-Bromophenyl)-4'-carboethoxypropiophenone, also known as BCPP, is a synthetic phenolic compound with potential applications in scientific research. It is a colorless, crystalline solid with a melting point of 166-168°C and a boiling point of 226-228°C. BCPP has been used in a variety of applications, including organic synthesis, drug development, and chemical analysis.
Scientific Research Applications
Anticancer Potential
Bromophenol derivatives demonstrate significant anticancer activities. For instance, a study by Guo et al. (2018) found that a novel bromophenol derivative, BOS-102, effectively induced cell cycle arrest and apoptosis in human lung cancer cells. This derivative deactivated the PI3K/Akt pathway and activated the MAPK signaling pathway, showing potential as an anticancer drug.
Antimicrobial and Antifungal Properties
Bromophenol derivatives exhibit broad-spectrum in vitro activity against pathogenic yeasts and molds, including Aspergillus spp. and fluconazole-resistant yeast isolates. A study by Buchta et al. (2004) highlighted the effectiveness of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against these pathogens, supporting the potential for clinical studies.
Inhibition of Carbonic Anhydrase Enzymes
Bromophenol derivatives have been studied for their inhibition of carbonic anhydrase enzymes, which are crucial in various physiological processes. Boztaş et al. (2015) investigated cyclopropylcarboxylic acids and esters incorporating bromophenol moieties, finding them to be effective inhibitors of human carbonic anhydrase isoenzymes, suggesting potential therapeutic applications.
Antioxidant Activity
Several studies have demonstrated the potent antioxidant activity of bromophenol compounds. For example, Olsen et al. (2013) isolated bromophenols from the red alga Vertebrata lanosa and found them to exhibit strong antioxidant effects in both biochemical and cellular assays.
Antibacterial Effects
Research has also shown the antibacterial efficacy of bromophenol derivatives. Xu et al. (2003) isolated bromophenols from the marine alga Rhodomela confervoides and found them to be effective against several bacterial strains, indicating their potential as antibacterial agents.
Electrochromic Behavior
Bromophenol derivatives have been explored for their electrochromic properties. Osken et al. (2011) investigated the electrochromic behavior of a bromophenol-based polymer, highlighting its potential in applications like electronic displays and smart windows.
properties
IUPAC Name |
ethyl 4-[3-(3-bromophenyl)propanoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO3/c1-2-22-18(21)15-9-7-14(8-10-15)17(20)11-6-13-4-3-5-16(19)12-13/h3-5,7-10,12H,2,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMKYFWMLMHMRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001242786 | |
Record name | Ethyl 4-[3-(3-bromophenyl)-1-oxopropyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001242786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-4'-carboethoxypropiophenone | |
CAS RN |
898782-24-6 | |
Record name | Ethyl 4-[3-(3-bromophenyl)-1-oxopropyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898782-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[3-(3-bromophenyl)-1-oxopropyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001242786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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